molecular formula C18H27N3O3 B1318701 4-Benzyl-1-(Boc-amino-acetyl)-piperazine CAS No. 671212-34-3

4-Benzyl-1-(Boc-amino-acetyl)-piperazine

Cat. No. B1318701
CAS RN: 671212-34-3
M. Wt: 333.4 g/mol
InChI Key: QKFOEFYDUDKSJM-UHFFFAOYSA-N
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Description

4-Benzyl-1-(Boc-amino-acetyl)-piperazine (4-BAP) is a compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. 4-BAP is an amino acid derivative, and is a member of the piperazine family of compounds. It has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine derivatives like “tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate” serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

X-ray Diffraction Studies

The structures of N-Boc piperazine derivatives were confirmed by single crystal X-ray diffraction analysis . This provides valuable information about the molecular structure and arrangement, which is crucial in understanding the properties and potential applications of these compounds.

Antibacterial and Antifungal Activities

Both the compounds have been studied against several microorganisms, and were found to be moderately active . This suggests potential applications in the development of new antimicrobial agents.

Synthesis of Ceftolozane

“tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of Jaspine B

An intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine . This suggests potential applications in the development of new anticancer agents.

Synthesis of Novel Organic Compounds

The compound can be used to synthesize novel organic compounds via bromination, benzyl protection, and halogen exchange reaction . Improved yield and easy purification benefit this method .

properties

IUPAC Name

tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFOEFYDUDKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590448
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

671212-34-3
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DIPEA (22.14 g, 171.3 mmol) was added to a stirred solution of tert-butoxycarbonylamino-acetic acid (10 g, 57.1 mmol) in DMF (40 mL). HOBT (9.25 g, 68.5 mmol) and EDCI.HCl (12.61 g, 68.5 mmol) were then added at room temperature. After 2 minutes N-benzylpiperazine (12.1 g, 68.5 mmol) was added, and the resulting mixture was stirred at room temperature overnight. Cold water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 13.4 g (70.5% yield) of [2-(4-benzyl-piperazin-1-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester as white powder. 1H NMR (CDCl3): δ 7.3 (m, 5H), 5.5 (bs, 1H), 4.0 (d, 2H), 3.7-3.6 (t, 2H), 2.5 (s, 2H), 3.4 (t, 2H), 2.4 (s, 4H), 1.3 (s, 9H).
Name
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
12.61 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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